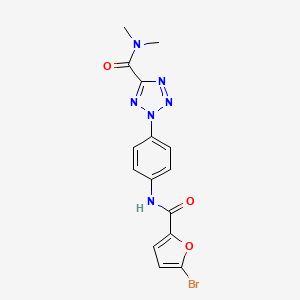

2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

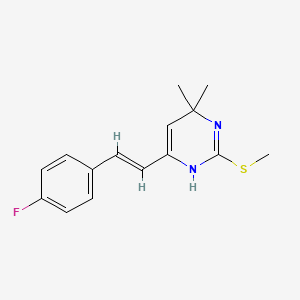

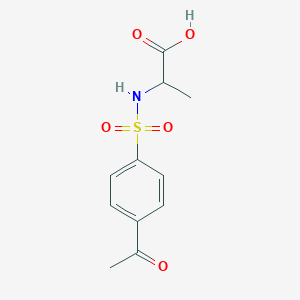

The compound “2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a derivative of 5-imidazolones . These compounds have been synthesized and evaluated for their antimicrobial activity . They have exhibited promising biological and pharmacological activities .

Synthesis Analysis

The synthesis of 5-imidazolones involves the condensation of different 5-oxazolones with 5-bromofuran-2-carbohydrazide . The structures of all the synthesized compounds were confirmed by their elemental analysis and IR, 1H NMR spectral data .Molecular Structure Analysis

The molecular structure of the compound was confirmed by elemental analysis and IR, 1H NMR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of different 5-oxazolones with 5-bromofuran-2-carbohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by their elemental analysis and IR, 1H NMR spectral data .Aplicaciones Científicas De Investigación

Osteoarthritis Treatment

Matrix metalloproteinase 13 (MMP-13), also known as collagenase-3, plays a central role in osteoarthritis (OA). It is responsible for cleaving type II collagen in OA patients, leading to progressive articular cartilage degradation. Since MMP-13 is significantly overexpressed in OA joints, it has been proposed as a key therapeutic target for OA treatment .

Selective MMP-13 Inhibitors

Researchers have developed a virtual screening workflow to identify selective non-zinc-binding MMP-13 inhibitors. By targeting the deep S1′ pocket of MMP-13, they discovered ligands that inhibit MMP-13 in the micromolar range. One of these ligands showed selectivity over other MMPs. Chemical optimization led to a new N-acyl hydrazone-based derivative with improved inhibitory activity and selectivity for MMP-13 .

Anti-Inflammatory Properties

Given MMP-13’s role in inflammation and tissue remodeling, investigating the compound’s anti-inflammatory effects is crucial. It may modulate inflammatory pathways and contribute to OA symptom relief.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O3/c1-21(2)15(24)13-18-20-22(19-13)10-5-3-9(4-6-10)17-14(23)11-7-8-12(16)25-11/h3-8H,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDADHNHGKCBUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)

![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)